

The Advent and Evolution of Fluorinated Sulfonamides: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Difluorobenzenesulfonamide

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An in-depth exploration of the discovery, synthesis, and impact of fluorinated sulfonamides on modern science, prepared for researchers, scientists, and drug development professionals.

The incorporation of fluorine into the sulfonamide scaffold represents a pivotal advancement in medicinal chemistry and materials science. This strategic fluorination has led to the development of compounds with enhanced biological activity, altered physicochemical properties, and novel applications, ranging from blockbuster anti-inflammatory drugs to robust industrial surfactants. This guide delves into the historical milestones, key synthetic methodologies, and quantitative impact of fluorination on this vital class of compounds.

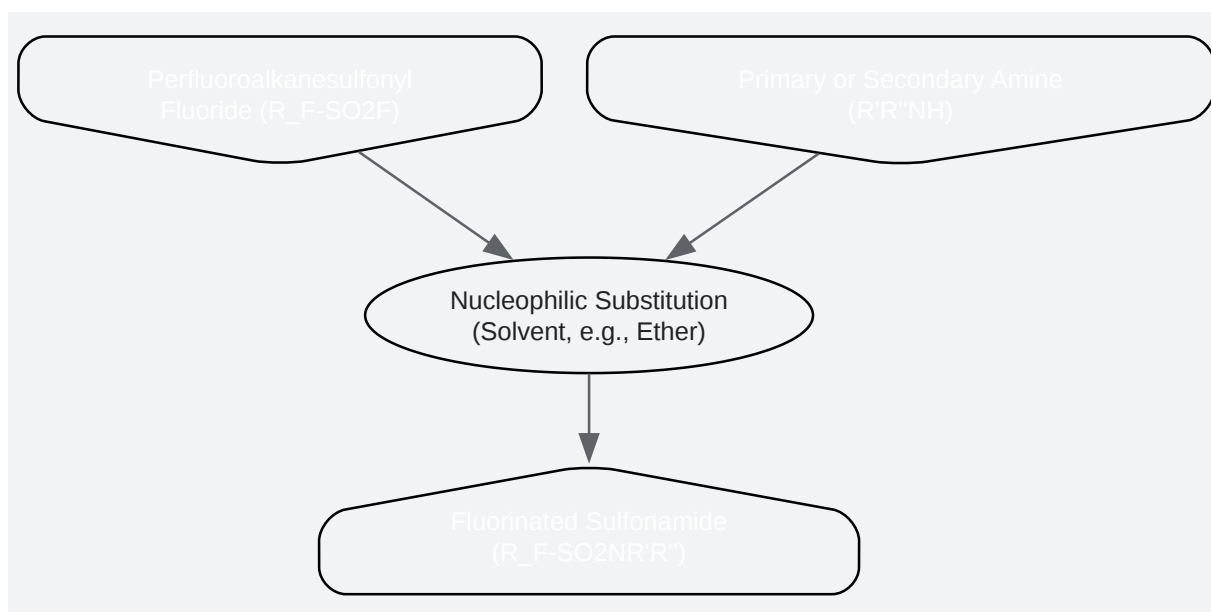
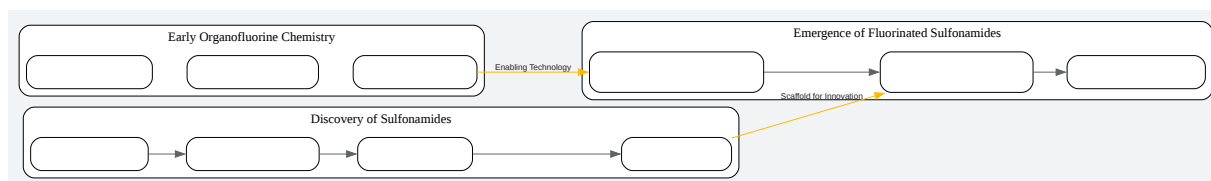
Historical Trajectory: From Dyes to Designer Drugs

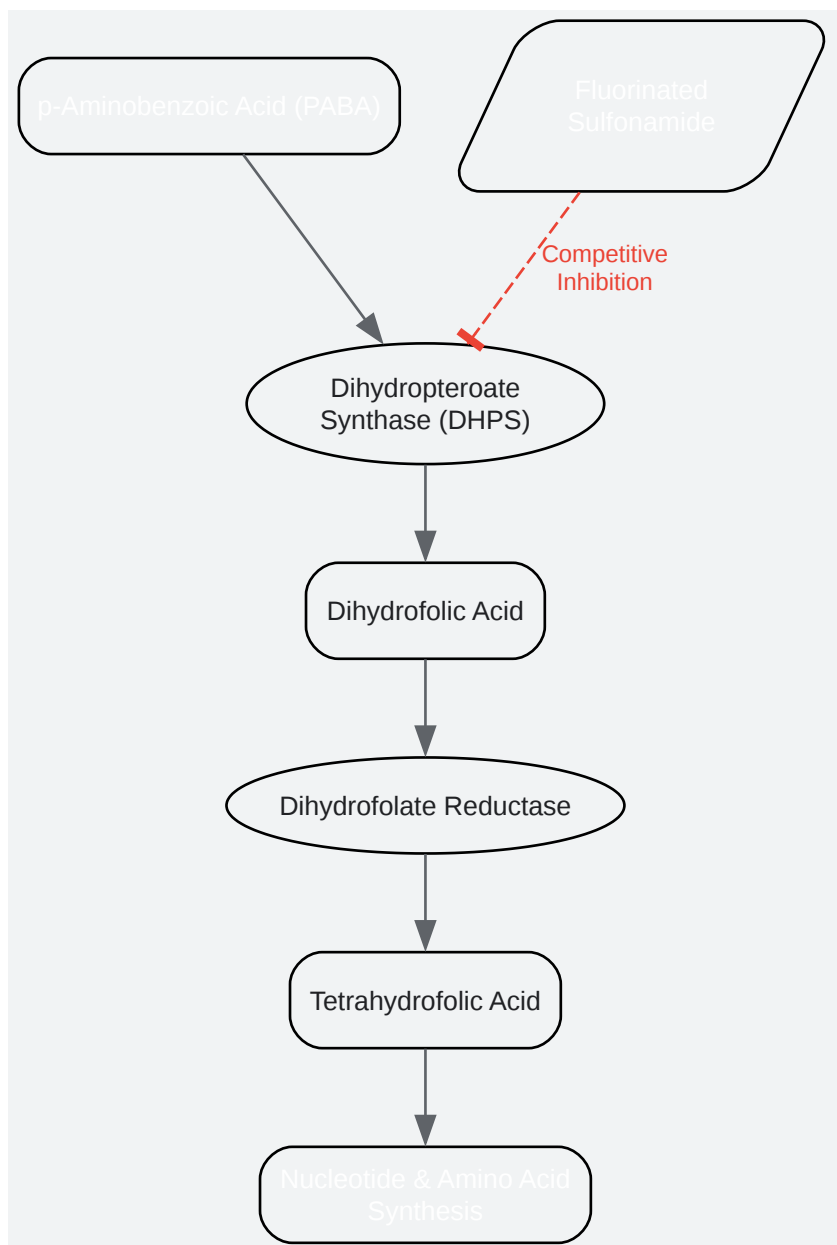
The story of fluorinated sulfonamides is built upon two parallel historical narratives: the discovery of sulfonamide drugs and the rise of organofluorine chemistry.

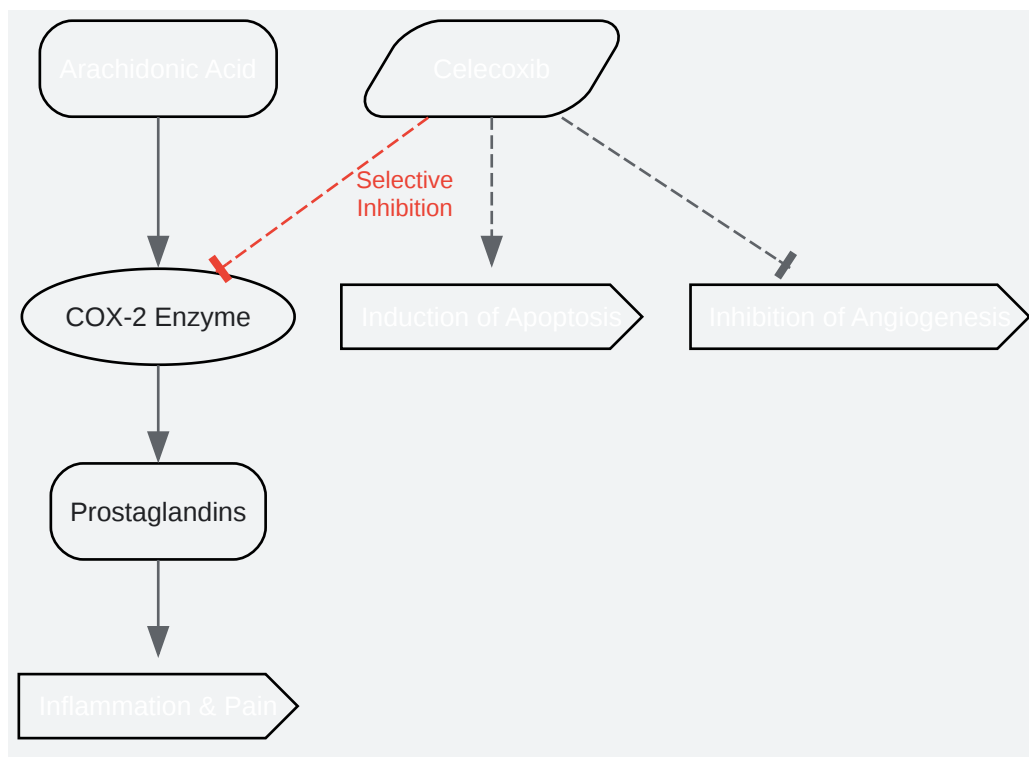
The Dawn of the Sulfa Drugs

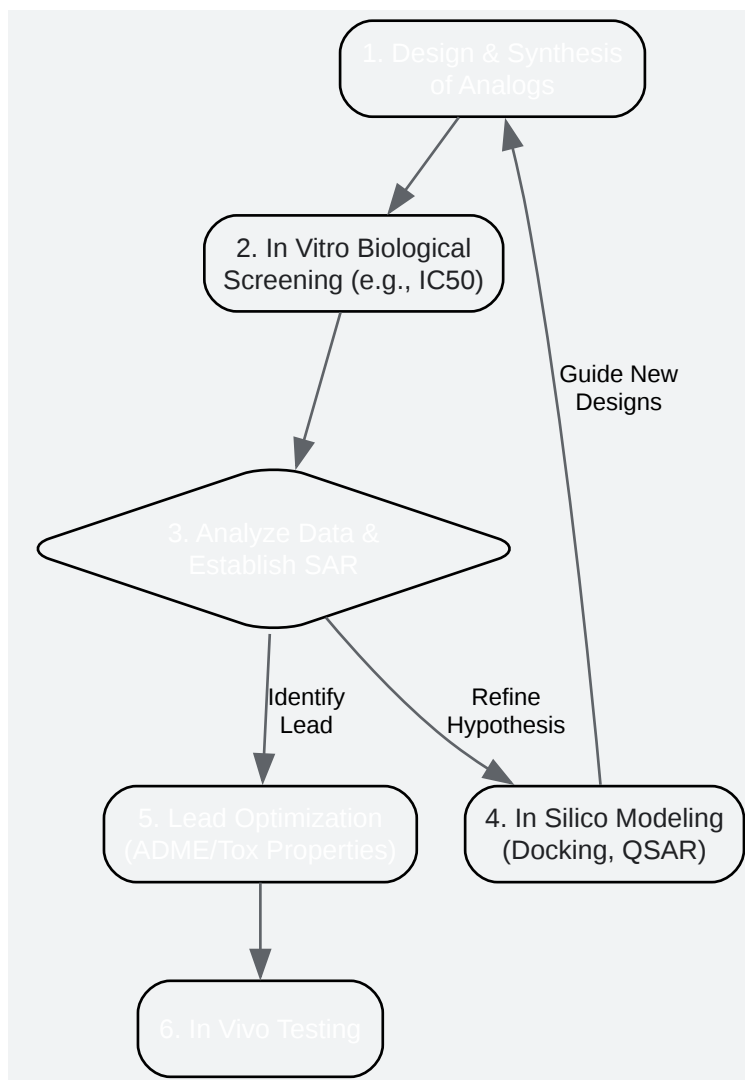
The journey began in the 1930s at the laboratories of IG Farben in Germany, where Gerhard Domagk was screening newly synthesized dyes for antibacterial activity.^{[1][2][3]} His work led to the discovery of Prontosil, a red dye that showed remarkable efficacy against streptococcal infections in mice.^{[1][3]} In 1936, researchers at the Pasteur Institute revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide. This discovery, for which Domagk was awarded the 1939 Nobel Prize in

Physiology or Medicine, unleashed the era of "sulfa drugs," the first broadly effective systemic antibiotics and a turning point in medicine before the advent of penicillin.[1][2]









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